1-(5-硝基呋喃-2-甲酰)吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

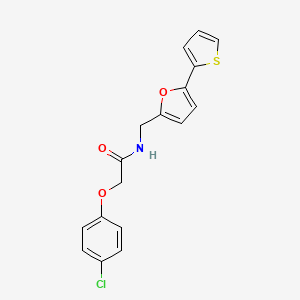

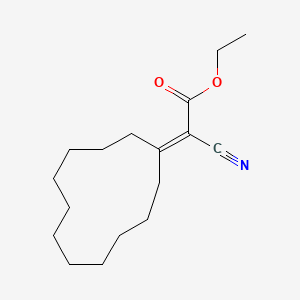

The compound “1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide” is a derivative of indole and nitrofuran. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Indole 2 and 3-carboxamide derivatives have been synthesized using various strategies . For instance, in one method, WSC.HCl is used as hydrochloric salt, similar to EDCI, and HOBt is used for the synthesis of peptides and the conversion of carboxylic acid to the amide .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

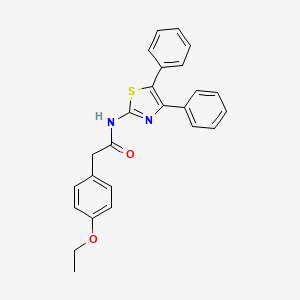

Indole derivatives have been synthesized according to the seven positions that the indole molecule can accommodate different substitutions . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .科学研究应用

合成方法

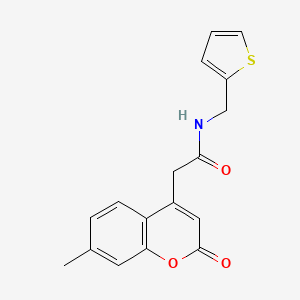

多羟基化的吲哚啉和羟吲哚的合成

研究表明,可以通过分子内迈克尔加成反应,由6-硝基-2'-羰基-C-糖苷合成硝基环己醇衍生物,进而通过还原、胺化和酰胺化过程生成吲哚啉和羟吲哚衍生物。此方法提供了一种合成具有潜在生物活性的复杂分子的途径(W. Zou et al., 2007)。

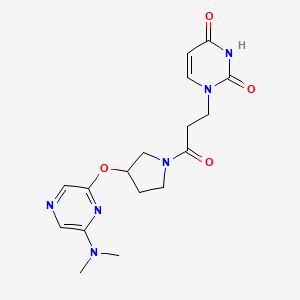

抗菌活性

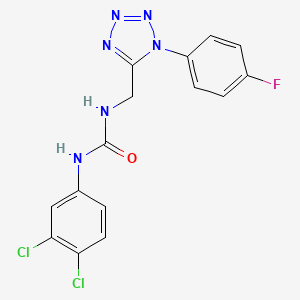

呋喃妥英®类似物

合成了一系列呋喃妥英®类似物,其中包含呋喃和吡唑支架,用于评估其对革兰氏阳性和革兰氏阴性细菌的抗菌特性。这项研究概述了这些化合物在开发新抗生素方面的潜力(Ashraf S. Hassan et al., 2020)。

复杂分子的合成

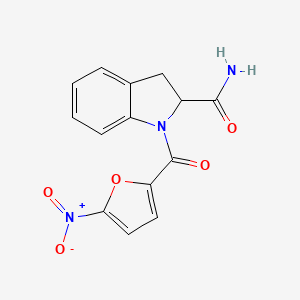

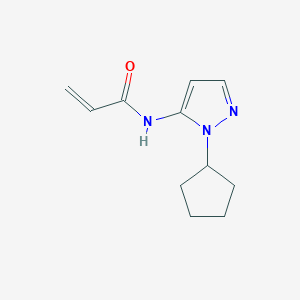

新型吲哚-2-甲酰胺

关于新型吲哚-2-甲酰胺制备的研究,涉及将5-硝基-吲哚-2-甲酸酯转化为各种中间体,最终转化为酰胺,证明了这些化合物在合成药理学相关结构方面的多功能性(L. Bratton et al., 2000)。

5-和6-硝基吲哚-2-甲酸甲酯合成

将吲哚啉-2-羧酸转化为硝基吲哚啉-2-羧酸及其衍生物概述了一种合成硝基吲哚化合物的方法,该化合物可用作进一步化学修饰的中间体(S. N. Lavrenov et al., 2002)。

作用机制

While the specific mechanism of action for “1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide” is not available, it’s worth noting that nitrofurantoin, a nitrofuran antibiotic, is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein .

未来方向

属性

IUPAC Name |

1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5/c15-13(18)10-7-8-3-1-2-4-9(8)16(10)14(19)11-5-6-12(22-11)17(20)21/h1-6,10H,7H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTOILZWSDFFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2737176.png)

![N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2737179.png)

![(3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine](/img/structure/B2737182.png)

![(2E)-3-(dimethylamino)-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one](/img/structure/B2737184.png)

![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2737185.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-ethoxynaphthalen-1-yl)methanone](/img/structure/B2737190.png)

![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2737191.png)